4-Chloro-7-azaindole
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-7-azaindole and its derivatives can be achieved through various methods. One efficient approach utilizes 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks, allowing for the synthesis of 4-substituted 7-azaindole derivatives via nucleophilic displacement (Figueroa‐Pérez et al., 2006). Microwave-assisted methods have also been developed, significantly reducing reaction times and improving yields (Schirok, 2006).
Molecular Structure Analysis
The molecular structure of 4-chloro-7-azaindole involves a pyrrolo[2,3-b]pyridine core with a chlorine atom substituted at the 4-position. This structure is pivotal for its reactivity and interactions. Detailed structural analysis is provided through studies such as X-ray crystallography, showcasing the compound's conformation and the effects of substitution on its properties (Morzyk-Ociepa et al., 2018).
Chemical Reactions and Properties
4-Chloro-7-azaindole participates in various chemical reactions, serving as a versatile intermediate for further chemical modifications. For instance, it undergoes nucleophilic aromatic substitution reactions facilitating the introduction of different functional groups (Caldwell et al., 2007). Additionally, its reactivity with palladium catalysts enables selective carbon-carbon and carbon-nitrogen bond formation (Pham et al., 2015).
Scientific Research Applications
Organic Light Emitting Diodes and Coordination Chemistry : 7-azaindolyl derivatives, including 4-Chloro-7-azaindole, show potential for use in organic light-emitting diodes, coordination chemistry, and unusual reactivity toward C-H and C-X bonds in materials science (Zhao & Wang, 2010).
Building Block for Pharmaceutical Research : The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole from 7-azaindole has been optimized, providing a high-purity building block for further chemical modifications (Han, Green, Pfeifer, & Gosselin, 2017).
Synthesis Techniques Improvement : Microwave heating techniques have been used to accelerate the synthesis of 7-azaindole derivatives, including 4-Chloro-7-azaindole, which serves as a flexible building block in medicinal chemistry (Caldwell, Cheung, & Collins, 2007).
C-H Chlorination for Functionalization : Rhodium-catalyzed regioselective C-H chlorination has been applied to 7-azaindoles, providing efficient access to ortho-chlorinated azaindoles, which are valuable in various chemical syntheses (Qian, Hong, Liu, Mao, & Xu, 2014).
Photoluminescence Applications : Organoaluminum compounds containing 7-azaindole have shown potential for UV-induced photoluminescence applications (Ashenhurst, Brancaleon, Hassan, Liu, Schmider, Wang, & Wu, 1998).
Anticancer Potential : Complexes containing 7-azaindole halogeno-derivatives have demonstrated in vitro cytotoxic activity, suggesting potential applications as anti-cancer agents (Dysz, Malik-Gajewska, Banach, & Morzyk-Ociepa, 2019).
Advancements in Medicinal Chemistry : Significant advancements in metal-catalyzed chemistry have improved the functionalization of 7-azaindoles, leading to new pharmacophores for therapeutic targets (Kannaboina, Mondal, Laha, & Das, 2020).
Safety And Hazards
Future Directions
The 7-azaindole building block, including 4-Chloro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The dual inhibition of CDK9/Cyclin T and Haspin could afford a potentially potent antimitotic agent of value in further anticancer studies .
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZVGMWXCFCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464294 | |
Record name | 4-CHLORO-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-azaindole | |
CAS RN |
55052-28-3 | |
Record name | 4-CHLORO-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.